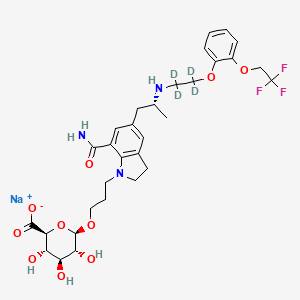
Silodosin-d4 beta-D-Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silodosin-d4 beta-D-Glucuronide Sodium Salt: is an isotope-labeled metabolite of Silodosin, a selective antagonist for alpha-1A adrenergic receptors. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Silodosin, which is used for the treatment of benign prostatic hyperplasia.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Silodosin-d4 beta-D-Glucuronide Sodium Salt involves multiple steps, starting from the parent compound, SilodosinThe glucuronidation step involves the use of UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7, to attach the glucuronic acid moiety to Silodosin .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for research-grade compounds .
化学反応の分析
Types of Reactions: Silodosin-d4 beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can also take place, altering the chemical structure of the compound.
Substitution: This reaction involves the replacement of functional groups within the molecule, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Chemistry: In chemistry, Silodosin-d4 beta-D-Glucuronide Sodium Salt is used as a reference standard for analytical method development and validation, particularly in liquid chromatography-mass spectrometry (LC-MS) studies .
Biology: In biological research, this compound is used to study the metabolic pathways and enzyme interactions involved in the glucuronidation of Silodosin.
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Silodosin, aiding in the development of more effective treatments for benign prostatic hyperplasia.
Industry: In the pharmaceutical industry, this compound is used for quality control and regulatory compliance during the production of Silodosin-based medications .
作用機序
Silodosin-d4 beta-D-Glucuronide Sodium Salt exerts its effects by acting as a metabolite of Silodosin. Silodosin itself is a selective antagonist for alpha-1A adrenergic receptors, which are primarily found in the prostate and bladder neck. By binding to these receptors, Silodosin reduces smooth muscle tone, thereby alleviating symptoms of benign prostatic hyperplasia . The glucuronidation of Silodosin, facilitated by UGT2B7, enhances its solubility and excretion .
類似化合物との比較
Silodosin Glucuronide Sodium: The non-deuterated version of Silodosin-d4 beta-D-Glucuronide Sodium Salt.
Tamsulosin Glucuronide: Another alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.
Alfuzosin Glucuronide: A compound with similar pharmacological properties but different metabolic pathways.
Uniqueness: this compound is unique due to its isotope-labeled structure, which allows for more precise tracking and analysis in pharmacokinetic studies. This makes it an invaluable tool for researchers studying the metabolism and excretion of Silodosin.
特性
分子式 |
C31H39F3N3NaO10 |
|---|---|
分子量 |
697.7 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i8D2,12D2; |
InChIキー |
SSXDGVSHJRFUEJ-WQEZOVLFSA-M |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
正規SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
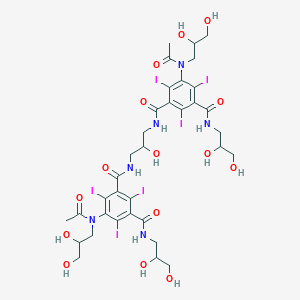
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
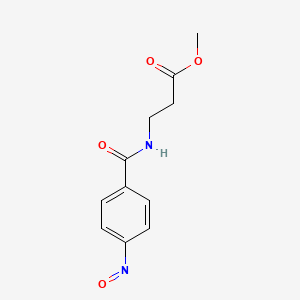


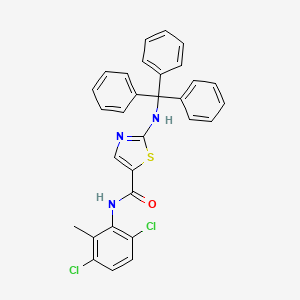



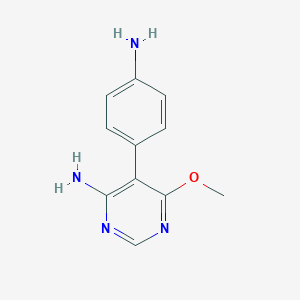
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)

